2-Bromoundecane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromoundecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23Br/c1-3-4-5-6-7-8-9-10-11(2)12/h11H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMCEMQAQYUVRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317077 | |
| Record name | 2-Bromoundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39563-54-7 | |
| Record name | 2-Bromoundecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39563-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromoundecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039563547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC84175 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84175 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromoundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromoundecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Investigations and Reaction Pathways Involving 2 Bromoundecane
Reaction Mechanisms of Alkyl Halides in Organic Transformations
Alkyl halides are foundational building blocks in organic chemistry, primarily due to the polarized carbon-halogen bond, which renders the carbon atom electrophilic and susceptible to nucleophilic attack. This electrophilicity, combined with the leaving group ability of the halide, facilitates a range of transformations, including substitution and elimination reactions. The specific mechanism (SN1, SN2, E1, E2) is influenced by factors such as the structure of the alkyl halide, the nature of the nucleophile/base, the solvent, and the reaction temperature.
Nucleophilic Substitution Reactions (SN1, SN2)
Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, bromide) by a nucleophile. For secondary alkyl halides like 2-bromoundecane, both SN1 and SN2 mechanisms are possible, with the SN2 pathway often being favored under conditions that promote bimolecular reactions.
Alkylation of Amines (e.g., N-alkyl azachalconium bromides)Amines, possessing a nucleophilic nitrogen atom with a lone pair, readily undergo alkylation with alkyl halides like 2-bromoundecaneallrounder.aichemguide.co.ukucalgary.cafishersci.co.ukyoutube.comwikipedia.org. This reaction is a classic example of nucleophilic substitution, typically proceeding via the SN2 mechanismucalgary.cayoutube.com. The amine's nitrogen atom attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion and the formation of a new carbon-nitrogen bond. The initial product is an ammonium (B1175870) salt, which is then deprotonated by a base (often an excess of the amine itself or another base) to yield the alkylated aminechemguide.co.ukucalgary.cayoutube.comucalgary.ca. A significant challenge in amine alkylation is the potential for over-alkylation. The product amine (primary, secondary, or tertiary) is often more nucleophilic than the starting amine, leading to further reactions with the alkyl halide and the formation of a mixture of products, including tertiary amines and quaternary ammonium saltsfishersci.co.ukyoutube.comwikipedia.orgmasterorganicchemistry.com. This "runaway train" effect can make selective mono-alkylation difficultmasterorganicchemistry.com. In specific contexts, such as the synthesis of N-alkyl azachalconium bromides, azachalcones react with alkyl halides like 1-bromoundecane (B50512) to form quaternary ammonium saltsresearchgate.nettubitak.gov.trresearchgate.netnih.govtubitak.gov.tr. In these cases, the nitrogen atom within the azachalcone structure acts as the nucleophile, attacking the alkyl halide.
Elimination Reactions (E1, E2)
Elimination reactions involve the removal of atoms or groups from adjacent carbon atoms, leading to the formation of a double bond. For secondary alkyl halides like this compound, elimination reactions, particularly the E2 mechanism, are favored by strong bases and elevated temperatures.
Dehydrobromination of Alkyl BromidesDehydrobromination is a specific type of elimination reaction where hydrogen bromide (HBr) is removed from an alkyl halide. For this compound, this process involves the removal of a hydrogen atom from a carbon adjacent to the carbon bearing the bromine (the β-carbon) and the departure of the bromide ion. This reaction is typically carried out using a strong base, such as hydroxide (B78521) or alkoxide ionsdoubtnut.comyoutube.commsu.edulibretexts.orgchemistrysteps.commasterorganicchemistry.comaakash.ac.in. The E2 (bimolecular elimination) mechanism is the most common pathway for secondary alkyl halides under these conditionsmsu.edulibretexts.orgchemistrysteps.commasterorganicchemistry.comaakash.ac.inlibretexts.orgsaskoer.ca. In the E2 mechanism, the base abstracts a β-hydrogen simultaneously with the departure of the bromide leaving group, forming a new π bond. This is a concerted, one-step processmasterorganicchemistry.comaakash.ac.inlibretexts.orgsaskoer.ca. In the case of this compound, there are two types of β-hydrogens: those on C1 and those on C3.
Removal of a hydrogen from C1, along with the bromide from C2, leads to the formation of undec-1-ene.
Removal of a hydrogen from C3, along with the bromide from C2, leads to the formation of undec-2-ene. According to Zaitsev's rule, elimination reactions generally favor the formation of the more substituted alkene doubtnut.commsu.edulibretexts.orgaakash.ac.inlibretexts.org. Undec-2-ene, being a disubstituted alkene, is more stable and thus typically the major product compared to undec-1-ene, which is monosubstituted doubtnut.commsu.edulibretexts.orgaakash.ac.inlibretexts.org. The regioselectivity can be influenced by the nature of the base; bulky bases may favor the less substituted alkene (Hofmann product), though this is less common for secondary halides with standard bases like hydroxide msu.edulibretexts.org. The E2 reaction also requires an anti-periplanar arrangement between the hydrogen being removed and the leaving group (bromine) masterorganicchemistry.comlibretexts.orgsaskoer.ca.
Compound List
this compound
Triazole
1,2,4-Triazole
Ammonia
Primary Amine
Secondary Amine
Tertiary Amine
Quaternary Ammonium Salt
Azachalconium Bromides
Cysteine
Undec-1-ene
Undec-2-ene
Hydrogen Bromide (HBr)
Hydroxide ion (OH⁻)
Alkoxide ions
Bromide ion (Br⁻)
Alkyl Halides
Computational Studies of E2 Elimination Mechanisms (e.g., 2-bromopropane (B125204) as model)
The E2 (bimolecular elimination) reaction is a fundamental pathway for alkyl halides, leading to the formation of alkenes. For secondary alkyl halides like this compound, the E2 mechanism competes with SN2 (bimolecular nucleophilic substitution) and can also be influenced by E1 (unimolecular elimination) under certain conditions. Computational studies are crucial for elucidating the intricate details of these mechanisms, including transition state structures, energy barriers, and stereochemical outcomes.
For E2 elimination, the reaction proceeds through a concerted, one-step mechanism where a base abstracts a proton from the β-carbon simultaneously as the leaving group (bromide) departs from the α-carbon, forming a π-bond. The transition state for E2 elimination typically requires the leaving group and the abstracted proton to be in an anti-periplanar conformation (180° dihedral angle) chemistrysteps.comvmou.ac.in. This stereochemical requirement is critical for the formation of the alkene product.
Computational investigations, often employing Density Functional Theory (DFT), can map the potential energy surface of the reaction, identifying the transition state and calculating activation energies. For instance, studies using 2-bromopropane as a model secondary alkyl halide reveal that the transition state for E2 elimination involves partial bond breaking of the C-H and C-Br bonds and partial bond formation of the C=C double bond researchgate.net. The stability of the resulting alkene also plays a significant role; more substituted alkenes are generally more stable, lowering the activation energy for their formation, thus influencing regioselectivity according to Zaitsev's rule chemistrysteps.comquora.com.
Factors such as the strength of the base, the nature of the solvent, and the steric bulk of the substrate and base influence the E2 pathway. Stronger bases and polar aprotic solvents tend to favor E2 reactions by increasing the nucleophilicity/basicity of the attacking species and minimizing solvation of the base chemistrysteps.comquora.com. While direct computational studies on this compound for E2 elimination are not extensively detailed in the provided search results, the principles derived from models like 2-bromopropane are directly applicable. Computational studies can predict the relative rates of E2 versus SN2 reactions based on the calculated transition state energies and the specific reaction conditions vmou.ac.inresearchgate.netresearchgate.net.
| Factor | Effect on E2 Elimination Rate | Rationale |
| Base Strength | Increases rate | Stronger bases are more effective at abstracting the β-proton, lowering the activation energy. |
| Solvent Polarity | Polar aprotic solvents increase rate; polar protic solvents decrease rate | Polar aprotic solvents do not solvate the base as strongly as polar protic solvents, leaving the base more reactive. chemistrysteps.comquora.com |
| Substrate Structure | Favored by more substituted alkyl halides (tertiary > secondary > primary) | Increased alkyl substitution leads to more stable transition states and more stable alkene products, reducing activation energy. quora.com |
| Leaving Group | Rate increases with better leaving groups (I > Br > Cl) | Weaker bonds to the leaving group facilitate its departure, lowering the activation energy. |
| Stereochemistry | Requires anti-periplanar arrangement of H and leaving group | This conformation minimizes steric repulsion in the transition state and facilitates orbital overlap for bond formation. chemistrysteps.com |
Organometallic Reactions
Organometallic compounds derived from alkyl halides are pivotal intermediates in modern organic synthesis, enabling the formation of new carbon-carbon bonds through various cross-coupling reactions. This compound, as a secondary alkyl bromide, can participate in these transformations, albeit often requiring specific catalytic systems to overcome inherent challenges like β-hydride elimination.
The formation of Grignard reagents is a cornerstone of organometallic chemistry, involving the reaction of an organohalide with magnesium metal, typically in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) solubilityofthings.comdtic.milacs.org. For example, 1-bromoundecane reacts with magnesium to form undecylmagnesium bromide:
CH₃(CH₂)₉Br + Mg → CH₃(CH₂)₉MgBr
The mechanism generally involves the insertion of magnesium into the carbon-halogen bond. While the exact initiation step can be complex, it often involves surface-mediated processes and radical intermediates dtic.milacs.org. The resulting Grignard reagent is a potent nucleophile and a strong base, widely used in reactions with carbonyl compounds to form alcohols, and in various coupling reactions.
While the literature specifically details Grignard formation from primary alkyl bromides like 1-bromopropane (B46711) solubilityofthings.com and bromoethane (B45996) solubilityofthings.com, the general principles apply to 1-bromoundecane. The efficiency of Grignard formation can be influenced by factors such as the purity of the magnesium, the dryness of the solvent, and the presence of activators (e.g., iodine crystals).
| Reaction Component | Example/Description | Role |
| Organohalide | 1-Bromoundecane | Provides the organic fragment and the halogen atom for reaction with magnesium. |
| Metal | Magnesium (Mg) | Inserts into the C-X bond, forming the organomagnesium halide (Grignard reagent). |
| Solvent | Diethyl ether (Et₂O) or Tetrahydrofuran (THF) | Stabilizes the Grignard reagent through coordination to the magnesium center, preventing decomposition. solubilityofthings.com |
| Initiator (Optional) | Iodine (I₂) or 1,2-dibromoethane | Activates the magnesium surface to initiate the reaction. |
| Product | Undecylmagnesium bromide (CH₃(CH₂)₉MgBr) | The organometallic reagent, a strong nucleophile and base. |
| Typical Yield | Generally high (e.g., >80% for primary halides) | Depends on reaction conditions and substrate purity. |
Cross-coupling reactions, catalyzed by transition metals like palladium and nickel, are indispensable tools for constructing carbon-carbon bonds. Alkyl halides, including this compound, can serve as electrophilic coupling partners in these reactions.
The Suzuki-Miyaura coupling, traditionally known for coupling aryl or vinyl halides with organoboron reagents, has been extended to include alkyl halides, including secondary ones like this compound alfa-chemistry.comscience.govrsc.orgprinceton.eduresearchgate.net. This extension has been challenging due to the propensity of alkyl transition metal intermediates to undergo β-hydride elimination, which is a competing side reaction that leads to alkene formation rather than C-C bond formation.
Palladium catalysts, often in combination with specific ligands (e.g., bulky, electron-rich phosphines or N-heterocyclic carbenes), have been developed to facilitate the coupling of alkyl bromides with organoboron compounds alfa-chemistry.comscience.govrsc.orgprinceton.eduresearchgate.net. Nickel catalysts have also emerged as effective alternatives, sometimes offering complementary reactivity or better tolerance for challenging substrates science.govprinceton.educaltech.edu. Iron-based catalysts have also shown promise in mediating Suzuki-Miyaura couplings involving alkyl halides acs.orgsemanticscholar.orgacs.org.
The general mechanism involves oxidative addition of the alkyl bromide to a low-valent metal catalyst, followed by transmetalation with the organoboron species and reductive elimination to form the new C-C bond. For secondary alkyl bromides, the choice of catalyst, ligand, base, and reaction conditions is critical to suppress β-hydride elimination and promote efficient cross-coupling alfa-chemistry.comrsc.org.
| Catalyst System | Organoboron Reagent | Alkyl Bromide Type | Conditions | Typical Yield | Reference |
| Pd(0) + bulky phosphine (B1218219) ligand | Alkylboranes | Primary, Secondary | Base (e.g., KOt-Bu), Solvent (e.g., sec-butanol), Heat | Good | rsc.orgprinceton.edu |
| Ni(COD)₂ + bathophenanthroline (B157979) ligand | Phenylboronic acid | Secondary | KOt-Bu, sec-butanol, 60 °C | Good | princeton.edu |
| Fe-based catalyst + β-diketiminate ligand | Alkylboranes | Primary, Secondary | Base (e.g., LiNMe₂), Solvent | High | semanticscholar.org |
| Pd catalyst + water-soluble ligand | Arylboronic acids | Aryl bromides | Aqueous media, room temperature, air | Good | acs.orgmdpi.com |
The Negishi coupling involves the reaction of organozinc reagents with organic halides or triflates, catalyzed by palladium or nickel complexes, to form C-C bonds wikipedia.orgorganic-chemistry.orgcore.ac.ukprinceton.eduorganic-chemistry.org. While the reaction is highly versatile for aryl, vinyl, and alkynyl halides, its application to unactivated alkyl halides, particularly secondary ones, has historically been more challenging.
Organozinc reagents are typically prepared from alkyl halides using zinc metal or via transmetalation from Grignard or organolithium reagents wikipedia.orgorganic-chemistry.org. For unactivated alkyl halides, nickel catalysis has shown particular promise, often facilitating oxidative addition and suppressing β-hydride elimination more effectively than palladium in some cases caltech.educore.ac.ukacs.org. Recent advances have enabled the coupling of secondary alkyl bromides and even tertiary alkyl halides using specific Ni catalysts and ligands core.ac.ukacs.org. The use of N-heterocyclic carbene (NHC) ligands with palladium has also been instrumental in achieving efficient Negishi couplings of unactivated primary alkyl bromides organic-chemistry.org.
| Catalyst System | Organozinc Reagent | Alkyl Halide Type | Conditions | Yield | Reference |
| Pd-NHC catalyst | Alkyl organozinc reagents | Unactivated primary | Room temperature, NMP solvent | High | organic-chemistry.org |
| Ni(COD)₂ / s-Bu-Pybox | Organozinc reagents | Secondary | Room temperature | Good | core.ac.uk |
| Ni-catalyzed (e.g., NiBr₂•diglyme) | Organozinc reagents | Unactivated secondary | Conditions specified in studies | Good | caltech.educore.ac.uk |
| Ni-catalyzed with BpinCH₂ZnI | BpinCH₂ZnI | Primary, Secondary, Tertiary | Broad functional group compatibility | High | acs.org |
Nickel catalysis has emerged as a powerful tool for the cross-coupling of alkyl bromides, often overcoming limitations associated with palladium catalysis, especially for secondary and unactivated alkyl halides caltech.edusemanticscholar.orgcore.ac.ukacs.orgresearchgate.netacs.orgchinesechemsoc.orgchemrxiv.orgacs.orgrsc.orgmdpi.comnih.govresearchgate.netnih.govuni-regensburg.denih.govdicp.ac.cn. Nickel's accessible oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)) and its ability to undergo facile oxidative addition with alkyl halides make it particularly suitable for these transformations caltech.eduresearchgate.net.
Nickel catalysts are often employed in reductive cross-coupling reactions, where two electrophiles are coupled, circumventing the need for pre-formed, air-sensitive organometallic reagents acs.orgchinesechemsoc.orgchemrxiv.orgnih.gov. These reactions can involve various coupling partners, including other alkyl halides, aryl halides, or even functional groups like chlorosilanes acs.orgacs.orgrsc.orgnih.govnih.gov. The challenge of β-hydride elimination, a common side reaction for nickel catalysts with secondary and tertiary alkyl halides, has been addressed through the design of specific ligands and reaction conditions that suppress this pathway caltech.educhinesechemsoc.orgrsc.orgnih.gov. For instance, nickel hydride intermediates can be involved, and strategies to manage their reactivity are key nih.govdicp.ac.cn.
Nickel-catalyzed Negishi couplings, as mentioned, are particularly effective for alkyl halides wikipedia.orgcore.ac.ukorganic-chemistry.orgacs.orgresearchgate.net. Furthermore, nickel has been utilized in Kumada couplings, often requiring specific conditions or additives to enable coupling with less reactive alkyl halides wikipedia.org. Nickel-catalyzed Suzuki-Miyaura couplings with alkyl bromides have also been reported, demonstrating its versatility science.govprinceton.edu.
| Reaction Type | Catalyst System | Alkyl Bromide Type | Coupling Partner | Key Features/Conditions | Reference |
| Reductive Cross-Coupling (Csp²–Csp³) | Ni / Photoredox catalysis | Aryl bromides | Alkyl bromides | Et₃N as terminal reductant, mild conditions, no stoichiometric metal reductants acs.org. | acs.org |
| Reductive Cross-Coupling (Csp³–Csp³) | Ni / Zn system | Aryl halides, Alkyl halides | Alkyl halides (primary, secondary) | Wider substrate scope, including bromoalkynes. chinesechemsoc.org | chinesechemsoc.org |
| Cross-Electrophile Coupling | Ni catalyst | Alkyl halides | Chlorosilanes | C–Si bond formation, suppression of isomerization, gram-scale capability. acs.org | acs.org |
| Alkyl-Alkyl Cross-Coupling | Ni catalyst (e.g., Ni(COD)₂/hydrazone) | Secondary alkyl bromides | Aldehydes (as carbanion equivalents) | Formation of C(sp³)–C(sp³) bonds, avoids organometallic reagents. rsc.org | rsc.org |
| Negishi Coupling | Ni catalyst (e.g., Ni(COD)₂/s-Bu-Pybox) | Secondary alkyl bromides | Organozinc reagents | First Ni/Pd-catalyzed coupling of unactivated, P-hydrogen-containing secondary alkyl halides. core.ac.uk | core.ac.uk |
| Negishi Coupling | Ni catalyst (e.g., NiBr₂•diglyme/i-Pr-Pybox) | Secondary alkyl halides | Organozinc reagents | Facilitates coupling of challenging substrates. caltech.edu | caltech.edu |
| Reductive Cross-Coupling (Csp³–Csp³) | Ni/Photoredox dual catalysis | Alkyl bromides | Aryl bromides | Single-electron transfer, Et₃N as reductant. chinesechemsoc.org | chinesechemsoc.org |
| Electrochemical Cross-Coupling (Csp³–Csp³) | Ni catalyst + bromide supporting electrolyte | Alkyl halides, tosylates | Alkyl tosylates | Selective C(sp³)–C(sp³) coupling, tosylate–bromide exchange mechanism. nih.gov | nih.gov |
| Nickel-Catalyzed Negishi Coupling | Ni catalyst + BpinCH₂ZnI | Primary, Secondary, Tertiary alkyl halides | Boron-stabilized organozinc reagent (BpinCH₂ZnI) | Access to quaternary carbon centers, versatile organoboron products. acs.org | acs.org |
| Nickel-Catalyzed Carbonylative Negishi Coupling | Ni catalyst (NN2-pincer type ligand) + CO gas | Secondary alkyl iodides | Carbonyl source (CO) | Chemoselective three-component carbonylation, overcomes β-hydride elimination. dicp.ac.cn | dicp.ac.cn |
Compound List
this compound
2-Bromopropane
1-Bromoundecane
1-Bromopropane
Bromoethane
Undecylmagnesium bromide
Ethylmagnesium bromide
Propylmagnesium bromide
Alkylboranes
Organozinc reagents
Organoboron reagents
Organometallic reagents
Cross-Coupling Reactions (e.g., C-C bond formation)
Palladium-Catalyzed C-C Bond Formation
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. This compound can participate in these reactions, typically as an alkyl halide coupling partner.
Copper-Mediated Reactions
Copper catalysis offers a versatile platform for various bond formations, including C-C, C-N, C-O, and C-S bonds. This compound can engage in these transformations, often under milder conditions than traditional methods.
Radical Reactions Involving Bromine
Alkyl bromides, including this compound, are susceptible to radical reactions due to the relatively weak C-Br bond, which can be homolytically cleaved.
Role of this compound in Specific Synthetic Sequences
The versatile reactivity of this compound makes it a valuable precursor and intermediate in the synthesis of various complex molecules and functional materials.
Precursor in Complex Molecule Synthesis (e.g., Pheromones, Acetogenins)
The undecyl chain with a functional handle at the second position makes this compound a useful building block for constructing longer, more complex organic molecules, including natural products and biologically active compounds.
Intermediate in Functionalized Material Synthesis (e.g., Surfactants, Polymers)
The long alkyl chain of this compound makes it suitable for incorporation into materials where amphiphilic properties or specific chain lengths are desired, such as surfactants and polymers.
Thiol-ene Click Chemistry on Surfaces using 1-Bromoundecene Analogue
The thiol-ene "click" reaction is a highly efficient and versatile method for surface functionalization, widely used in materials science and biotechnology wikipedia.orgillinois.edubeilstein-journals.orgresearchgate.netnih.govconicet.gov.ar. While the prompt specifies using a "1-Bromoundecene Analogue," the principles are transferable to related alkyl halides.
Synthesis of N-substituted pyridinium (B92312) bromides
The synthesis of N-substituted pyridinium bromides from alkyl bromides, such as this compound, and pyridine (B92270) derivatives is a well-established reaction pathway. This transformation typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the pyridine ring acts as the nucleophile.
The general SN2 mechanism can be depicted as follows:
Pyridine + this compound → [N-undecylpyridinium]⁺ Br⁻
In this reaction, the pyridine acts as the nucleophile, and this compound serves as the electrophile. The alkyl chain of this compound, being a long aliphatic chain, influences the physical properties of the resulting pyridinium salt, such as solubility and potential surfactant behavior.
Reaction Conditions and Research Findings: The quaternization of pyridines with alkyl bromides is generally facile and can be carried out under various conditions. Common reaction solvents include polar aprotic solvents like acetonitrile, or less polar solvents such as toluene (B28343) or N-methylpyrrolidone (NMP), depending on the solubility of the reactants and the desired reaction rate google.comgoogle.comresearchgate.net. Heating is typically employed to accelerate the reaction, with temperatures often ranging from 70°C to 100°C. The reaction time can vary from a few hours to overnight, depending on the specific substrates, temperature, and solvent used google.comgoogle.com.
While specific detailed mechanistic studies focusing solely on this compound in this exact reaction are not extensively detailed in the provided snippets, the general principles of SN2 reactions with primary alkyl halides and pyridines are well-understood. Research into similar N-alkylation reactions, for instance, using 3-picoline (a substituted pyridine) and various alkyl bromides, demonstrates consistent yields and straightforward reaction pathways google.comgoogle.com. These studies highlight that the alkyl chain length and branching can influence reaction rates, but the fundamental SN2 mechanism remains dominant for primary alkyl bromides like this compound.
Data Table: General Synthesis of N-Alkylpyridinium Bromides
The following table summarizes typical parameters for the synthesis of N-alkylpyridinium bromides using an alkyl bromide and a pyridine derivative.
| Component | Description |
| Alkyl Bromide | This compound (C₁₁H₂₃Br) |
| Pyridine Source | Pyridine or substituted pyridines (e.g., 3-picoline) |
| Product | N-undecylpyridinium bromide (or N-undecyl-3-methylpyridinium bromide if 3-picoline is used) |
| Reaction Type | Bimolecular Nucleophilic Substitution (SN2) |
| Typical Solvent | Acetonitrile, Toluene, N-methylpyrrolidone (NMP), Dimethyl sulfoxide (B87167) (DMSO), Hexamethylphosphoramide (HMPA) |
| Temperature | 70°C – 100°C |
| Reaction Time | Several hours to overnight |
| Yield | Generally good to excellent (specific yield depends on exact conditions and substrates) |
Related Reactions and Mechanistic Considerations: While the direct SN2 alkylation is the primary pathway, other related reactions involving pyridinium salts and alkyl halides exist. For example, some research explores bromide-mediated, C2-selective, and oxygenative alkylation of pyridinium salts using alkenes and molecular oxygen, suggesting the involvement of active Br(I) species and halogen bond-assisted electron transfer in more complex cascades nih.gov. However, for the direct synthesis of N-substituted pyridinium bromides from this compound and pyridine, the SN2 pathway is the predominant and well-understood mechanism.
Compound List:
this compound
Pyridine
N-undecylpyridinium bromide
3-Picoline
N-undecyl-3-methylpyridinium bromide
Acetonitrile
Toluene
N-methylpyrrolidone (NMP)
Dimethyl sulfoxide (DMSO)
Hexamethylphosphoramide (HMPA)
Stereochemical Aspects in 2 Bromoundecane Research
Chiral Recognition and Enantiomeric Preference
Host-Guest Chiral Recognition in Urea (B33335) Inclusion Compounds
Urea inclusion compounds (UICs) are supramolecular structures characterized by a host framework formed by hydrogen-bonded urea molecules, creating helical channels worldscientific.com. These channels possess a specific chirality, allowing for the selective inclusion of guest molecules based on their size, shape, and stereochemistry worldscientific.comrsc.org. Computational investigations have explored the interactions between chiral guests, such as 2-bromoalkanes, and the chiral urea tunnel structure rsc.orgrsc.org. These studies reveal that the specific arrangement of urea molecules within the tunnel creates an environment capable of discriminating between enantiomers of chiral guest molecules rsc.orgrsc.org. The helical nature of the urea channels, often described by space groups like P6122, dictates the spatial orientation and energetic favorability of different guest conformations and enantiomers rsc.orgrsc.org. The ability of these chiral host structures to selectively interact with and potentially encapsulate specific enantiomers is a fundamental aspect of host-guest chiral recognition worldscientific.comwikipedia.org.
Enantiomeric Preference of 2-Bromoalkanes in Urea Inclusion Compounds
| 2-Bromoalkane Series (n-alkyl chain length) | Preferred Conformation in Urea Tunnel | Enantiomeric Preference in P6122 Urea Tunnel | Notes for 2-Bromoundecane |
| 2-Bromoheptane to 2-Bromohexadecane (excluding this compound) | Br atom trans, CH3 group gauche | R enantiomer is preferred over S enantiomer | N/A |
| This compound | Br atom trans, CH3 group gauche | Slight preference for the S enantiomer in restricted regions | Contrasts with other bromoalkanes in the series |
Conformational Analysis of 2-Bromoalkanes in Inclusion Compounds
The chiral recognition observed in urea inclusion compounds is intimately linked to the conformational preferences of the guest molecules within the host channels worldscientific.comrsc.org. For 2-bromoalkanes, computational studies have indicated that within the P6122 urea tunnel structure, the conformation where the bromine atom is in a trans orientation relative to the main carbon chain, and the methyl group is in a gauche conformation, is generally favored rsc.orgrsc.org. This preferred conformation within the confined space of the urea tunnel differs from the preferred conformation of isolated 2-bromoalkane molecules, which might adopt a Br gauche/CH3 trans arrangement rsc.orgrsc.org. Understanding these conformational dynamics is crucial, as the specific spatial arrangement of the chiral center and the bromine atom directly influences the nature and strength of the interactions with the chiral walls of the urea tunnel worldscientific.comrsc.orgrsc.orgchemrxiv.org. Conformational analysis, often aided by theoretical calculations, helps elucidate these preferences and their impact on host-guest interactions researchgate.netlumenlearning.comslideshare.net.
Preferential Enantiomer Encapsulation and its Implications
The differential conformational preferences and interactions of the R and S enantiomers of 2-bromoalkanes within the chiral urea tunnels lead to preferential enantiomer encapsulation worldscientific.comrsc.orgrsc.org. While most 2-bromoalkanes in the studied series exhibited a preference for the R enantiomer within the P6122 urea host structure, this compound was found to have specific regions along the tunnel where a slight preference for the S enantiomer was observed rsc.orgrsc.org. This phenomenon suggests that urea inclusion compounds can act as chiral selectors, potentially enabling the separation or enrichment of one enantiomer over the other worldscientific.comrsc.orgucl.ac.uk. Such preferential encapsulation has significant implications for chiral resolution technologies, offering a supramolecular approach to obtaining enantiomerically enriched materials from racemic mixtures worldscientific.comucl.ac.uk. The ability to control which enantiomer is preferentially included or excluded can be exploited in various separation processes worldscientific.comucl.ac.uk.
Asymmetric Synthesis and Stereocontrol
Role of Bromoundecane Derivatives in Chiral Building Blocks
Halogenated long-chain alkanes, including derivatives of this compound, can serve as valuable chiral building blocks in organic synthesis cymitquimica.comsigmaaldrich.com. The presence of a stereogenic center at the C2 position, coupled with the reactive C-Br bond, allows these compounds to be incorporated into more complex molecular architectures through various synthetic transformations organic-chemistry.orgnih.govrsc.org. Chiral building blocks are essential for the stereoselective construction of pharmaceuticals, agrochemicals, and advanced materials, where precise control over molecular three-dimensionality is paramount cymitquimica.comsigmaaldrich.comresearchgate.net. Derivatives of bromoundecane, when synthesized or resolved into enantiomerically pure forms, can be utilized to introduce specific stereochemical information into target molecules, thereby influencing their biological activity or material properties sigmaaldrich.comorganic-chemistry.orgresearchgate.net.
Diastereoselective and Enantioselective Transformations
The chemical reactivity of the C-Br bond in this compound makes it amenable to participation in a range of stereoselective transformations, contributing to the field of asymmetric synthesis organic-chemistry.orgnih.govthieme-connect.comresearchgate.net. For instance, chiral secondary alkyl halides, such as this compound, can be employed in phase-transfer-catalyzed asymmetric alkylation reactions, leading to the formation of new chiral centers with high enantioselectivity organic-chemistry.org. Furthermore, these compounds can be converted into organometallic reagents, such as organozinc or organocopper species, which then participate in stereoselective cross-coupling reactions with retention of configuration nih.govthieme-connect.comresearchgate.netthieme-connect.com. These transformations are crucial for building complex chiral molecules and are fundamental to the synthesis of enantiomerically pure compounds organic-chemistry.orgnih.govfrontiersin.orgnih.govchiralpedia.com. The control over stereochemistry in these reactions ensures that the desired enantiomer or diastereomer is formed preferentially, a key objective in modern synthetic chemistry organic-chemistry.orgnih.govfrontiersin.orgnih.govchiralpedia.com.
Stereochemical Analysis of Reaction Products
The stereochemical analysis of reaction products involving this compound is critical for understanding reaction mechanisms and assessing the success of synthetic transformations, particularly in asymmetric synthesis. As a secondary alkyl halide with a chiral center at the C2 position, this compound can participate in various reactions, leading to products with defined or mixed stereochemistry.
1 Common Reaction Pathways and Stereochemical Outcomes
When this compound undergoes nucleophilic substitution or elimination reactions, its stereochemical integrity or transformation is a key aspect of product characterization.
SN2 Reactions: Nucleophilic substitution reactions proceeding via the SN2 mechanism typically involve a backside attack by the nucleophile, leading to an inversion of configuration at the chiral center. If a specific enantiomer of this compound is used as a substrate, the resulting product will have the opposite configuration at C2 ksu.edu.samasterorganicchemistry.comyoutube.comwikipedia.orglibretexts.org. This stereochemical outcome is a hallmark of the concerted, single-step SN2 mechanism.
SN1 Reactions: In contrast, SN1 reactions proceed through a carbocation intermediate. This intermediate is planar (sp2 hybridized), allowing nucleophilic attack from either face. Consequently, SN1 reactions involving chiral substrates like this compound generally result in a racemic mixture or an unequal racemic mixture of products, where both enantiomers are formed ksu.edu.sayoutube.comwikipedia.org.
E2 Reactions: Elimination reactions, particularly the E2 mechanism, are known for their stereoselectivity. For E2 elimination to occur, the leaving group (bromide) and the beta-hydrogen must be in an anti-periplanar conformation. This requirement dictates the stereochemistry of the resulting alkene. For instance, dehydrohalogenation of this compound can yield undecene isomers, with the trans isomer often being the major product due to its greater thermodynamic stability chemistrysteps.comiitk.ac.in.
2 Quantifying Stereochemical Purity
The assessment of stereochemical purity in reaction products derived from this compound relies on quantifying the relative amounts of different stereoisomers.
Enantiomeric Excess (ee): For chiral products, enantiomeric excess (ee) is a crucial metric. It quantifies the degree to which one enantiomer is present in excess over the other wikipedia.orgyoutube.comlibretexts.orgheraldopenaccess.uslibretexts.org. A sample with 70% of one enantiomer and 30% of the other has an ee of 40% (70% - 30%) wikipedia.org. A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%. The enantiomeric excess is calculated as:
where and are the mole fractions of the R and S enantiomers, respectively.
Diastereomeric Ratio (dr): When reactions produce mixtures of diastereomers, their relative proportions are described by the diastereomeric ratio (dr).
3 Analytical Techniques for Stereochemical Determination
Several analytical techniques are employed to determine the stereochemical composition of reaction products:
Chiral Chromatography (HPLC and GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases are primary methods for separating and quantifying enantiomers heraldopenaccess.us. By comparing the peak areas or heights of the resolved enantiomers, the enantiomeric excess can be accurately determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be utilized by employing chiral shift reagents or chiral solvating agents. These agents form transient diastereomeric complexes with the enantiomers, leading to distinct signals in the NMR spectrum that allow for their quantification and the determination of ee heraldopenaccess.us.
Polarimetry: This technique measures the optical rotation of a sample, which is directly related to the concentration and the specific rotation of the pure enantiomer wikipedia.orglibretexts.orglibretexts.org. While a direct measure of optical purity, it relies on knowing the specific rotation of the pure enantiomer and can sometimes be influenced by factors like concentration or impurities (e.g., Horeau effect) wikipedia.org.
Data Table: Stereochemical Analysis in Reactions of this compound (Illustrative)
The following table illustrates typical stereochemical outcomes and analytical approaches for reactions involving secondary alkyl halides like this compound. While specific ee/dr values for this compound itself are not detailed in all provided sources, the principles of analysis are well-established.
| Reaction Type | Substrate Example (Chiral) | Typical Stereochemical Outcome | Primary Analytical Method(s) for Determination | Key Principle/Observation | Relevant Sources |
| SN2 | (R)-2-Bromoundecane | Inversion of configuration (e.g., to (S)-product) | Chiral HPLC/GC, Polarimetry, NMR (with chiral auxiliaries) | Backside attack by nucleophile leads to inversion of stereochemistry. | ksu.edu.samasterorganicchemistry.comyoutube.comwikipedia.orglibretexts.org |
| SN1 | (R)-2-Bromoundecane | Racemization (mixture of (R) and (S) products) | Chiral HPLC/GC, Polarimetry | Planar carbocation intermediate allows attack from both faces. | ksu.edu.sayoutube.comwikipedia.org |
| E2 | This compound | Stereoselective alkene formation (e.g., trans-2-undecene favored) | GC, NMR | Requires anti-periplanar transition state; thermodynamic stability of alkene influences product distribution. | chemistrysteps.comiitk.ac.in |
| Asymmetric Synthesis (e.g., Pheromones) | Chiral precursors + this compound derivative | High enantiomeric excess (ee) in product | Chiral HPLC/GC, Polarimetry | Targeted synthesis of specific enantiomers. | msu.edugoogle.com |
Theoretical and Computational Chemistry Studies of 2 Bromoundecane
Quantum Chemical Methods
Quantum chemical methods are employed to model molecular systems by solving approximations of the Schrödinger equation, providing detailed information about electronic structure and energies.
Hartree-Fock (HF) and Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) and Hartree-Fock (HF) methods represent cornerstone approaches in computational quantum chemistry for investigating molecular properties. DFT, in particular, has become a widely adopted method due to its balance of accuracy and computational efficiency for a broad range of chemical systems researchgate.netrsc.orgsciepub.comsciepub.comresearchgate.net. Common DFT functionals, such as B3LYP, are frequently used in conjunction with various basis sets (e.g., 6-31G(d,p)) to optimize molecular geometries, calculate electronic properties, and predict reactivity rsc.orgresearchgate.netresearchgate.netresearchgate.net. HF calculations, while computationally more demanding for larger systems, serve as a foundational method and are often used for benchmarking or specific theoretical investigations, such as studying the convergence of energy calculations with respect to basis set size and order researchgate.netcore.ac.ukub.edulibretexts.orggithub.io.
These methods are instrumental in determining the most stable molecular geometries and understanding the distribution of electron density. For molecules with long alkyl chains, such as 2-Bromoundecane, computational strategies may involve simplifying the aliphatic chain by using shorter representative groups to reduce computational cost while retaining essential chemical features rsc.org. Studies on related bromoalkanes have utilized these techniques to compute properties like HOMO-LUMO gaps, solvation energies, and dipole moments, which are crucial for understanding molecular behavior and potential interactions oup.com.
Table 1: Common Computational Methods and Basis Sets in Related Studies
| Method | Functional/Approximation | Basis Set | Typical Application | Citation(s) |
| DFT | B3LYP | 6-31G(d,p) | Geometry optimization, FMO, MEP, electronic properties | rsc.orgresearchgate.netresearchgate.netresearchgate.net |
| DFT | B3LYP-GD3BJ | SDD(Pd)/Iefpcm(water) or 6-31+G(d)/Iefpcm(water) | Geometry optimization of complexes | mdpi.com |
| DFT | B3LYP/6-311+G* | N/A | MEP analysis, reactivity studies | researchgate.net |
| HF | N/A | Various | Energy convergence, foundational calculations | researchgate.netcore.ac.ukub.edulibretexts.orggithub.io |
| Ab Initio | Gaussian 98 | N/A | HOMO-LUMO gap, solvation energies, dipole moments | oup.com |
Investigation of Reaction Mechanisms and Transition States
Computational quantum chemistry plays a pivotal role in elucidating the detailed pathways and energy landscapes of chemical reactions. Methods such as DFT and HF are employed to identify transition states, which represent the highest energy points along a reaction coordinate, and to calculate activation energies (ΔE≠) sciepub.comcrystalsolutions.eursc.org. By optimizing the geometries of reactants, products, and transition states, researchers can map out the energy profile of a reaction crystalsolutions.eu. Techniques like reaction coordinate scans and Intrinsic Reaction Coordinate (IRC) calculations help to confirm the nature of these stationary points and the connectivity between reactants and products sciepub.comcrystalsolutions.eu. For instance, studies on elimination reactions have utilized these methods to determine rate constants and understand the factors governing stereoselectivity sciepub.comnih.govnih.gov. While specific reaction mechanisms involving this compound are not detailed in the provided literature, the established methodologies for studying organic reactions, such as SN2 displacements or elimination reactions, are directly applicable nih.govresearchgate.net.
Conformational Analysis and Energy Landscapes
Understanding the preferred three-dimensional arrangements of molecules, or their conformations, is crucial for predicting their behavior and interactions. Computational studies have explored the conformational preferences of related 2-bromoalkanes within specific environments, such as urea (B33335) inclusion compounds rsc.org. In these studies, the relative energies of different conformations, particularly the trans and gauche arrangements of the bromine-bearing carbon and its neighbors, are determined rsc.org. For 2-bromoalkanes within urea tunnels, it has been observed that the bromine atom typically adopts a trans conformation, which differs from their behavior in isolation where the gauche conformation might be favored rsc.org. Furthermore, studies have indicated subtle differences in enantiomeric preferences for this compound within these host structures compared to other 2-bromoalkanes, suggesting that the longer alkyl chain can influence conformational packing and host-guest interactions rsc.org. Molecular dynamics (MD) simulations also contribute to understanding molecular motion and orientation, providing dynamic insights into conformational ensembles worldscientific.com.
Molecular Dynamics Simulations
Host-Guest Interactions and Dynamics in Supramolecular Assemblies
The study of host-guest interactions within supramolecular assemblies is a significant area where computational chemistry plays a vital role. For molecules like this compound, understanding how they interact with host structures, such as channels in inclusion compounds, is key. Research on similar 2-bromoalkanes, including 2-bromotetradecane (B1602043) and 2-bromohexadecane, within urea inclusion compounds (UICs) has employed computational methods to investigate these interactions rsc.orgworldscientific.comrsc.org. These studies analyze the host-guest interaction energies as a function of the guest molecule's position within the host tunnel. For instance, computational investigations have revealed that for a series of 2-bromoalkanes within the P6122 urea host structure, the trans conformation of the bromine atom is generally preferred over the gauche conformation when the guest is within the tunnel, a preference that differs from isolated molecules rsc.orgrsc.org. This indicates that the confinement and interaction with the host structure significantly influence the guest molecule's preferred conformation. While specific data for this compound in this context might show nuanced preferences, the general trend highlights the importance of computational modeling in predicting how such molecules orient and interact within confined supramolecular environments rsc.orgworldscientific.com.
Translational and Rotational Movement of Guest Molecules within Host Tunnels
The dynamics of guest molecules within the confined spaces of host structures, such as the channels in urea inclusion compounds, are critical for understanding their behavior. Molecular dynamics (MD) simulations are extensively used for this purpose. Studies on guests like hexadecane (B31444) and hexadecane-1,16-diol within urea inclusion compounds have utilized MD to analyze their translational and rotational movements worldscientific.com. These simulations reveal that the degree of interaction between the guest and the host influences the guest's mobility; higher interactions lead to restricted movement, while lower interactions permit faster translational and rotational dynamics worldscientific.com. For 2-bromoalkanes, similar MD simulations would be essential to map out how their specific structure, including the polar C-Br bond and the alkyl chain, dictates their movement patterns within host tunnels. The incommensurate relationship between host and guest periodicities in some inclusion compounds adds complexity, requiring detailed analysis of how guest positions affect their dynamics rsc.orgworldscientific.comrsc.org.
Predictive Modeling and Structure-Activity Relationships (SAR)
Predictive modeling and the establishment of Structure-Activity Relationships (SAR) are cornerstones of computational chemistry, aiming to correlate a molecule's structure with its properties or activity. This is particularly relevant for understanding the potential behavior and reactivity of this compound.
Use of Computational Tools for Mechanistic Information
Computational tools, such as Density Functional Theory (DFT) and molecular dynamics (MD), are indispensable for deriving mechanistic insights into chemical reactions involving alkyl halides. For instance, DFT calculations have been employed to study the mechanisms of Ni-catalyzed coupling reactions involving alkyl radicals and aryl bromides, detailing reaction pathways and energy barriers mdpi.com. Similarly, ab initio electronic structure computations have been used to explore the mechanisms of reactions between alkyl bromides and oxygen atoms, providing information on potential energy surfaces and transition states aip.orgaip.org. These studies help in understanding reaction kinetics and identifying key intermediates. For this compound, computational tools can be applied to elucidate mechanisms of reactions such as nucleophilic substitution (SN1/SN2) or elimination (E2), predicting favored pathways and transition state structures. Research on the reactivity of alkyl halides over alumina (B75360) nanoclusters, for example, used DFT to determine that elimination is kinetically favored over dissociative addition at room temperature rsc.org.
Read-across and Chemical Category Approaches
Read-across and chemical categorization are powerful in silico methods used to predict the properties of a chemical by leveraging data from structurally similar compounds. This approach is crucial for filling data gaps, especially in regulatory toxicology and environmental risk assessment europa.eugithub.iotoxicology.org. The principle is that chemicals with similar structures are likely to exhibit similar properties or mechanisms of action nih.gov. For this compound, read-across could involve using data from other long-chain alkyl bromides or bromoalkanes to predict its behavior, provided a clear justification for the similarity and mechanism of action is established github.iotoxicology.org. Computational tools are used to quantify chemical similarity, often employing molecular descriptors and metrics like Tanimoto similarity europa.eunih.gov. These methods allow for the systematic evaluation of analogues and the prediction of endpoints, thereby reducing the need for extensive experimental testing github.ioacs.org.
Advanced Analytical Methodologies for 2 Bromoundecane and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental for identifying and confirming the molecular structure of 2-Bromoundecane and its related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is a cornerstone for structural elucidation, providing detailed information about the arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are indispensable.
¹H NMR Spectroscopy: This technique reveals the number of chemically distinct hydrogen atoms and their neighboring environments through chemical shifts and spin-spin coupling (splitting patterns). For a secondary alkyl halide like 2-bromobutane (B33332), a representative simple bromoalkane, the ¹H NMR spectrum typically shows distinct signals for the methyl groups, methylene (B1212753) groups, and the methine proton adjacent to the bromine atom. For instance, in 2-bromobutane (CH₃-CHBr-CH₂-CH₃), signals are observed for the CH₃ group at C1, the CH₂ group at C3, the CH₃ group at C4, and the CHBr group at C2, each with characteristic chemical shifts and splitting patterns docbrown.info. Derivatives, such as those with functional groups attached to the undecane (B72203) chain, will exhibit additional signals corresponding to these new functionalities. For example, the ¹H NMR spectrum of 11-bromoundecanoic acid chloride shows a characteristic signal for the CH₂Br group around 4.23 ppm .
¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound or its derivatives will resonate at a specific chemical shift, influenced by its electronic environment. For 2-bromobutane, four distinct carbon signals are expected, corresponding to the four carbon atoms in the chain docbrown.info. The carbon atom directly bonded to the bromine atom (C2) typically appears at a lower field (higher ppm value) due to the electronegativity of bromine. In derivatives, the presence of other functional groups will lead to additional characteristic ¹³C NMR signals, aiding in comprehensive structural confirmation. For example, the ¹³C NMR of 11-bromoundecanoic acid chloride displays a signal for the carbonyl carbon (C=O) and the carbon bearing the bromine (CH₂Br) at approximately 65.4 ppm .
Table 1: Representative ¹H NMR Chemical Shifts (δ in ppm)
| Compound/Proton Type | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Notes | Source |
| 2-Bromobutane (C1-CH₃) | ~0.9 | triplet | ~7.3 | Alkyl chain methyl | docbrown.info |
| 2-Bromobutane (C3-CH₂) | ~1.7 | sextet | ~7.3 | Alkyl chain methylene | docbrown.info |
| 2-Bromobutane (C4-CH₃) | ~1.7 | doublet | ~7.3 | Alkyl chain methyl | docbrown.info |
| 2-Bromobutane (C2-CHBr) | ~4.3 | multiplet | - | Methine proton adjacent to bromine | docbrown.info |
| 11-Bromoundecanoic acid chloride (CH₂Br) | 4.23 | triplet | ~6.6 | Brominated methylene | |
| 11-Bromoundecane ferrocene (B1249389) (CH₂-Br) | 3.41 | triplet | ~6.9 | Brominated methylene |
Table 2: Representative ¹³C NMR Chemical Shifts (δ in ppm)
| Compound/Carbon Type | Chemical Shift (ppm) | Notes | Source |
| 2-Bromobutane (C1) | ~14.5 | Methyl carbon | docbrown.info |
| 2-Bromobutane (C2) | ~50.0 | Methine carbon bonded to Br | docbrown.info |
| 2-Bromobutane (C3) | ~31.5 | Methylene carbon | docbrown.info |
| 2-Bromobutane (C4) | ~18.0 | Methyl carbon | docbrown.info |
| 11-Bromoundecanoic acid chloride (CH₂Br) | 65.4 | Brominated methylene carbon | |
| 11-Bromoundecanoic acid chloride (C=O) | 167.0 | Carbonyl carbon | |
| 11-Bromoundecane ferrocene (CH₂-Br) | 32.1 | Brominated methylene carbon | |
| 11-Bromoundecane ferrocene (Cp-CH₂) | 62.0 | Methylene carbon attached to Cp |
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and providing fragmentation patterns that help confirm the structure. For compounds containing bromine, the presence of two major isotopes, ⁷⁹Br (approximately 50.7%) and ⁸¹Br (approximately 49.3%), results in characteristic isotopic patterns.
Molecular Ion (M⁺): Brominated compounds will exhibit a pair of molecular ion peaks separated by 2 mass units (M and M+2) with roughly equal intensities, reflecting the isotopic abundance of bromine docbrown.infodocbrown.infochemguide.co.uk. For example, 2-bromobutane (molecular weight ~136/138) shows molecular ion peaks at m/z 136 and 138 docbrown.info.
Fragmentation Patterns: The fragmentation pattern provides further structural information. The C-Br bond is often the weakest, leading to cleavage that results in ions containing bromine. For 2-bromobutane, loss of an ethyl group (C₂H₅, 29 Da) from the molecular ion yields fragment ions at m/z 107 and 109, maintaining the characteristic isotopic ratio docbrown.info. The NIST Mass Spectrometry Data Center provides spectral data for 1-bromoundecane (B50512) nih.gov. GC-MS is also a common hyphenated technique used for analyzing volatile organic compounds like bromoalkanes azom.com.
Table 3: Representative Mass Spectrometry Data
| Compound/Fragment | m/z Value(s) | Relative Intensity | Notes | Source |
| 2-Bromobutane (M⁺) | 136, 138 | ~1:1 | Molecular ion peaks due to ⁷⁹Br and ⁸¹Br isotopes | docbrown.info |
| 2-Bromobutane ([M-C₂H₅]⁺) | 107, 109 | ~1:1 | Fragment ion from loss of ethyl group (29 Da) | docbrown.info |
| 2-Bromopropane (B125204) (M⁺) | 122, 124 | ~1:1 | Molecular ion peaks due to ⁷⁹Br and ⁸¹Br isotopes | docbrown.info |
| 2-Bromooctadecanal | N/A | N/A | MS (GC) spectrum available | spectrabase.com |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.
Table 4: Representative IR Absorption Bands (cm⁻¹)
| Functional Group/Bond | Wavenumber Range (cm⁻¹) | Notes | Source |
| C-H Stretching | 2845-2975 | Alkyl C-H stretching | docbrown.info |
| C-H Bending | 1270-1470 | Alkyl C-H bending/deformation | docbrown.info |
| C-Br Stretching | 550-650 | Characteristic stretching vibration | docbrown.info |
UV-Vis Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which is related to electronic transitions within a molecule. For saturated alkyl halides like this compound, which lack extensive pi-electron systems or strong chromophores, UV-Vis absorption is generally weak and occurs at low wavelengths (typically below 200 nm) corresponding to σ→σ* or n→σ* transitions uobabylon.edu.iqazooptics.com. Therefore, UV-Vis spectroscopy is less commonly used for the direct characterization of simple bromoalkanes themselves. However, it becomes highly valuable for analyzing derivatives that contain conjugated systems, aromatic rings, or other chromophoric groups, allowing for the determination of concentration and electronic properties azooptics.comresearchgate.netprocess-insights.com.
X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis
XPS is a surface-sensitive technique that analyzes the elemental composition and chemical states of the outermost layers (typically 3-10 nm) of a material filab.frwikipedia.org. It works by irradiating the sample surface with X-rays and measuring the kinetic energy of the emitted photoelectrons.
Elemental Composition and Chemical State: XPS can identify the presence of elements, including bromine, on a surface and provide information about their chemical environment (e.g., oxidation state, bonding). This is particularly useful when this compound or its derivatives are used in surface modifications, coatings, or as components in materials science applications filab.frdntb.gov.uaethz.ch. By analyzing the binding energies of core electrons, XPS can distinguish between different chemical states of an element, such as bromine bonded to carbon versus free bromide ions. The technique requires ultra-high vacuum conditions for accurate measurement wikipedia.org.
Chromatographic Separation and Analysis
Chromatographic techniques are essential for separating mixtures and quantifying individual components, including this compound and its derivatives.
Gas Chromatography (GC): GC is widely used for the analysis of volatile and thermally stable compounds. This compound, being a relatively volatile liquid, can be effectively analyzed by GC. The separation is based on the differential partitioning of analytes between a mobile gas phase and a stationary phase within a column azom.comlibretexts.org. Common detectors for GC analysis of bromoalkanes include Flame Ionization Detectors (FID) and Mass Spectrometers (GC-MS) azom.com. GC-MS is particularly powerful, providing both separation and mass spectral identification of components azom.com. The retention time of this compound on a specific GC column and under defined conditions serves as a characteristic parameter for its identification. For 1-bromoundecane, Kovats Retention Indices have been reported on both non-polar and polar columns, providing comparative data for GC analysis nih.gov.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique, suitable for compounds that may be less volatile or thermally sensitive than those analyzed by GC, or for analyzing complex mixtures. HPLC separates compounds based on their differential interactions with a stationary phase and a liquid mobile phase. Reversed-phase HPLC, using C18 columns, is commonly employed for analyzing organic compounds like bromoalkanes researchgate.netchromatographyonline.comnih.gov. HPLC can be used to assess the purity of synthesized this compound or its derivatives. For instance, an HPLC analysis achieved a purity of 96.8% for a target compound in a study researchgate.net. HPLC methods can be developed to achieve high resolution and quantify specific isomers or impurities, often employing UV detection nih.gov.
Applications and Role in Specialized Organic Synthesis and Materials Science
Materials Science Applications
Polymer Chemistry and Functional Polymer Synthesis (e.g., Antimicrobial Polymers)
Alkyl bromides, including compounds like 2-bromoundecane, play a significant role in the synthesis of functional polymers, particularly those designed for antimicrobial applications. The primary method involves using these alkyl bromides to quaternize tertiary amine groups present in polymer backbones or side chains, thereby forming quaternary ammonium (B1175870) salts (QAS). These QAS moieties are known to exhibit potent antimicrobial activity by disrupting bacterial cell membranes mdpi.comrsc.orgnih.gov.
Research indicates that the length of the alkyl chain attached to the quaternary nitrogen atom influences the antimicrobial efficacy. While shorter chains (e.g., C8) can be highly active, longer chains, such as those found in undecyl derivatives (like that from this compound), also contribute significantly to antimicrobial properties mdpi.comrsc.orgnih.gov. For instance, polymers quaternized with C16 alkyl chains have demonstrated profound antimicrobial activities rsc.org. This compound can be employed to introduce an undecyl chain through nucleophilic substitution reactions, functionalizing polymers like poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) or polyethylenimine (PEI) to impart biocidal properties rsc.orgrsc.org. These modified polymers can be used as coatings or incorporated into materials to prevent microbial growth.
| Polymer Type Modified | Functionalization Method | Resulting Functional Group | Relevant Alkyl Bromide Class | Observed Effect/Application | Source(s) |
| PDMAEMA, PEI | Quaternization | Quaternary Ammonium Salts | C8-C16 alkyl bromides | Antimicrobial activity | mdpi.comrsc.orgrsc.org |
| Poly(vinylpyridine) | Quaternization | Quaternary Ammonium Salts | Hexyl bromide | Antimicrobial activity | mdpi.com |
| Aliphatic Polyesters | Click Chemistry/Quaternization | Quaternary Ammonium Salts | Octyl bromide (as precursor) | Antimicrobial activity | uliege.be |
Ionic Liquids
This compound serves as a valuable precursor in the synthesis of various ionic liquids (ILs) and polymerizable ionic liquid monomers. The general synthetic route involves the quaternization of a nitrogen-containing heterocycle or amine with this compound. This reaction typically yields an alkylimidazolium or alkylpyridinium bromide, which can then undergo anion exchange to form different ionic liquid salts rsc.orgrsc.orgresearchgate.netresearchgate.net. For example, reacting 1-bromoundecane (B50512) with 1-vinyl-1H-imidazole leads to the formation of an imidazolium (B1220033) bromide, a precursor for polymerizable ionic liquids rsc.orgrsc.org.
The long undecyl chain introduced by this compound can influence the physical properties of the resulting ionic liquids, such as their viscosity, thermal stability, and surface activity researchgate.net. These tailored ionic liquids find applications in diverse areas, including catalysis, electrolytes, and as surfactants. The synthesis of ionic liquid-based surfactants often utilizes long-chain alkyl bromides to impart specific surface-active properties researchgate.net.
| Precursor Amine/Heterocycle | Alkyl Bromide Used | Resulting Ionic Liquid Cation Type | Anion Example | Potential Application Area | Source(s) |
| 1-Vinyl-1H-imidazole | 1-Bromoundecane | Imidazolium | Bromide | Polymerizable ILs | rsc.orgrsc.org |
| N,N-dimethyl-N-alkylethanamine | Alkyl Bromides | Quaternary Ammonium | Bromide | Ionic liquid-based surfactants | researchgate.net |
| Pyridine (B92270) derivatives | Alkyl Bromides | Pyridinium (B92312) | Bromide | Ionic Liquids | tubitak.gov.tr |
Organic Solar Cell Materials
In the field of organic solar cells (OSCs), alkyl chains play a critical role in the design of conjugated polymers and small molecules that form the active layer. These side chains are essential for enhancing the solubility of π-conjugated systems, enabling solution-processable fabrication techniques like spin-coating encyclopedia.pubmdpi.commdpi.com. Furthermore, the length, branching, and placement of alkyl chains significantly influence the morphology of the thin film, charge carrier mobility, and ultimately the power conversion efficiency (PCE) of OSC devices encyclopedia.pubmdpi.com.
While this compound itself is not typically a component of the final OSC material, it serves as a crucial reagent for introducing long alkyl chains. It can be used in the synthesis of monomers or for post-polymerization functionalization to attach undecyl groups to conjugated polymer backbones. These modifications are key to optimizing the electronic and morphological properties required for efficient light absorption and charge transport in OSCs mdpi.comresearchgate.net. For example, polymers with tunable alkyl linkers have been developed for single-component organic solar cells researchgate.net.
| Material Class in OSCs | Role of Alkyl Chains | How this compound Contributes | Impact on OSC Performance | Source(s) |
| Conjugated Polymers | Solubility, Morphology, Charge Transport | Introduction of undecyl groups via alkylation | Improved PCE, processability | encyclopedia.pubmdpi.commdpi.com |
| Donor/Acceptor Materials | Fine-tuning electronic properties and film morphology | Alkyl chain functionalization | Enhanced charge mobility | mdpi.com |
Nanoparticle Functionalization and Assembly
This compound is utilized in the functionalization of nanoparticles, primarily through the formation of self-assembled monolayers (SAMs) on their surfaces. SAMs are highly ordered molecular layers that can modify the surface properties of nanoparticles, influencing their dispersion, stability, and interaction with surrounding media ossila.comwikipedia.org. Alkyl bromides, including this compound, can be incorporated into molecules designed to form SAMs. For instance, a molecule containing a functional end group (e.g., a thiol, silane, or phosphonate) capable of anchoring to a nanoparticle surface, and an undecyl chain derived from this compound, can form a SAM ossila.comwikipedia.orgharvard.edu.
These functionalized nanoparticles can exhibit enhanced colloidal stability, preventing aggregation, and can be tailored for specific applications in catalysis, sensing, or as components in composite materials umontpellier.fr. The undecyl chain contributes to the hydrophobic character of the SAM, influencing the interfacial properties of the nanoparticles.
| Nanoparticle Type | Functionalization Method | Anchoring Group (Example) | Alkyl Chain Source (Example) | Resulting Layer | Application Relevance | Source(s) |
| Metal Oxides | SAM formation | Silane, Phosphonate | Undecyl (from this compound) | Self-Assembled Monolayer | Dispersion, Stability | ossila.comharvard.eduumontpellier.frgoogle.com |
| Gold | SAM formation | Thiol | Undecyl (from this compound) | Self-Assembled Monolayer | Surface modification | wikipedia.orgharvard.edu |
Intermediates in Pharmaceutical and Agrochemical Research (General Context)
This compound is a recognized and valuable intermediate in the synthesis of a wide array of organic compounds, including those relevant to the pharmaceutical and agrochemical industries lookchem.comfishersci.fithermofisher.comalfachemch.com. Its primary utility lies in its ability to act as an alkylating agent or as a precursor for Grignard reagents, which are fundamental tools for carbon-carbon bond formation in complex organic synthesis.
In pharmaceutical research, this compound can be used to introduce an eleven-carbon alkyl chain into drug candidates, potentially modifying their lipophilicity, pharmacokinetic properties, or binding interactions with biological targets lookchem.comfishersci.fi. Similarly, in agrochemical synthesis, it serves as a starting material for creating pesticides, herbicides, and other crop protection agents, where the long alkyl chain can influence efficacy or environmental persistence lookchem.comfishersci.fi. While specific drug or pesticide examples are not detailed in the general literature, its classification as a key intermediate underscores its importance in the synthetic pathways for these sectors.
| Industry Sector | Role of this compound | Synthetic Utility | Application Area (General) | Source(s) |
| Pharmaceutical Research | Intermediate, Raw Material | Alkyl chain introduction, Grignard reagent precursor | Drug synthesis | lookchem.comfishersci.fithermofisher.com |
| Agrochemical Research | Intermediate, Starting Material | Alkyl chain introduction | Pesticides, Herbicides | lookchem.comfishersci.fi |
| Organic Synthesis (General) | Reagent | Grignard reagent formation, Alkylation reactions | Carbon-carbon bond formation | lookchem.comfishersci.fi |
Compound List:
this compound
Alkyl bromides
Quaternary ammonium salts (QAS)
Imidazolium bromide
Conjugated polymers
Nanoparticles
Self-assembled monolayers (SAMs)
Future Research Directions and Emerging Trends
Development of More Efficient and Selective Bromination Methods
The synthesis of 2-bromoundecane and other secondary bromoalkanes is a fundamental transformation in organic chemistry. However, traditional bromination methods often face challenges such as lack of selectivity and the use of hazardous reagents. numberanalytics.com Future research is focused on developing more efficient and selective bromination techniques.
A promising area of research is the direct C-H functionalization of alkanes. nih.gov This approach aims to convert inert C-H bonds directly into C-Br bonds, streamlining synthetic routes and improving atom economy. nih.gov Researchers are exploring various catalytic systems to achieve this, including those based on transition metals. researchgate.net For instance, methods for the regioselective monobromination of unactivated alkanes using reagents like sodium bromide with concentrated sulfuric acid have shown promise, offering high yields and short reaction times. christuniversity.in
Another avenue of investigation involves the use of milder and more environmentally friendly brominating agents. An example is the HBr-H2O2 system, which, when promoted by a catalyst and light irradiation, can efficiently brominate straight-chain alkanes to produce predominantly secondary bromides. researchgate.net This method is notable for its high atom efficiency and the absence of organic waste. researchgate.net Additionally, protocols using potassium bromide with diacetoxyiodobenzene (B1259982) have been shown to be effective for the bromination of various organic substrates under mild conditions. researchgate.net The development of such methods is crucial for making the synthesis of this compound and similar compounds more sustainable and cost-effective.
Advancements in Stereoselective Synthesis of Bromoalkanes
The synthesis of chiral bromoalkanes, where the bromine atom is attached to a stereocenter, is of significant interest due to their potential as building blocks in the synthesis of complex, biologically active molecules. nih.gov Future research is heavily invested in advancing stereoselective methods for preparing compounds like enantiomerically pure this compound.
One of the primary strategies for stereocontrolled halogenation is the SN2 displacement of activated alcohols with halide ions. nih.gov This classic method allows for the direct installation of a halogen with a defined stereochemistry. nih.gov However, there is a continuous effort to develop new reagents and conditions that improve the efficiency and scope of these reactions. For example, the use of trialkyl phosphates has emerged as a mild and powerful method for the nucleophilic alkylation of various functional groups, including the stereoselective transfer of secondary alkyl groups with inversion of configuration. organic-chemistry.org
Furthermore, catalyst- and reagent-controlled stereoselective reactions are a major focus. nih.gov This includes the development of chiral catalysts that can direct the bromination of prochiral substrates to favor one enantiomer over the other. While significant progress has been made in the asymmetric synthesis of other classes of compounds, the development of highly enantioselective methods for the direct bromination of alkanes remains a key challenge and an active area of research.
Novel Catalytic Systems for this compound Transformations
As a secondary alkyl halide, this compound can participate in a variety of chemical transformations, most notably cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. mit.educore.ac.uk The development of novel catalytic systems that can efficiently mediate these transformations is a major trend in current research.
Historically, the use of secondary alkyl halides in cross-coupling reactions has been challenging compared to their primary or aryl counterparts. core.ac.uk However, recent advancements in nickel and palladium catalysis have opened up new possibilities. mit.educore.ac.uk For instance, nickel-based catalysts have been developed that are effective for the Negishi coupling of secondary alkyl bromides at room temperature. mit.educore.ac.uk These systems have shown unparalleled reactivity, which may be attributed to a radical-mediated oxidative addition pathway. mit.edu
Copper-catalyzed cross-coupling reactions also represent a significant area of progress. organic-chemistry.org A practical method using a copper catalyst for the coupling of secondary alkyl bromides with secondary alkyl Grignard reagents has been reported, proceeding via an SN2 mechanism with inversion of configuration. organic-chemistry.org This allows for the stereocontrolled formation of C-C bonds. organic-chemistry.org Additionally, novel nickel-catalyzed methods have been developed for the alkyl-alkyl cross-coupling of non-activated secondary alkyl bromides with aldehydes, using aldehydes as equivalents for alkyl carbanions. rsc.org The exploration of photoredox catalysis, for example with dimeric gold(I) complexes, is also enabling new transformations of unactivated bromoalkanes under mild conditions. researchgate.netacs.orgacs.orgnih.gov
Integration of Computational and Experimental Approaches for Reaction Design
The synergy between computational chemistry and experimental work is becoming increasingly crucial for the design and optimization of chemical reactions involving this compound. ijrpr.com Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, provide powerful tools to investigate reaction mechanisms, predict outcomes, and guide experimental design. ijrpr.comresearchgate.net
For instance, computational studies can elucidate the energetics and structures of transition states and intermediates in bromination and subsequent coupling reactions. ijrpr.com This information is invaluable for understanding the factors that control reactivity and selectivity. By modeling different catalytic systems and substrates, researchers can rationally design more effective catalysts and reaction conditions, reducing the amount of trial-and-error experimentation required. beilstein-journals.org
In the context of enzymatic reactions, computational approaches are being used to understand and engineer enzymes like haloalkane dehalogenases for specific applications. muni.czresearchgate.net By simulating the enzyme's active site and its interaction with substrates like this compound, researchers can predict mutations that may enhance catalytic activity or alter substrate specificity. researchgate.netmuni.cz This integration of in silico and in vitro/in vivo studies accelerates the development of biocatalysts for various chemical transformations. nih.gov
Exploration of New Applications in Advanced Materials and Chemical Biology
The unique properties of this compound and other bromoalkanes make them valuable precursors for the synthesis of advanced materials and tools for chemical biology. Future research is expected to uncover new and innovative applications in these areas.
In materials science, alkyl halides are fundamental in polymer chemistry. numberanalytics.com They can be used as initiators, monomers, or precursors for functional polymers. numberanalytics.com For example, 11-bromoundecane-1-thiol has been used to functionalize nanoparticles, creating materials with responsive properties. rsc.org The long alkyl chain of undecane (B72203) provides hydrophobicity, while the bromine atom offers a site for further chemical modification. This allows for the creation of self-assembling systems and smart materials that respond to external stimuli like light or CO2. rsc.org There is potential to explore the use of this compound in similar applications, where the secondary nature of the bromine attachment might influence the properties of the resulting materials.
In the realm of chemical biology, bromoalkanes can be used as chemical probes to study biological systems or as intermediates in the synthesis of biologically active molecules. ambeed.com For instance, 1-azido-11-bromoundecane is utilized for modifying biomolecules for labeling and detection. smolecule.com The bromo- and azido- functionalities allow for orthogonal chemical reactions, making it a versatile tool. While direct applications of this compound in this context are less documented, its structural motifs are present in molecules with potential biological relevance. The development of synthetic methods to incorporate the 2-undecyl group into more complex structures could lead to new therapeutic agents or diagnostic tools. vulcanchem.com The potential for creating novel amphiphilic structures for applications like drug delivery also represents an exciting area of future research. acs.org
Q & A
Basic: What are the recommended methodologies for synthesizing and characterizing 2-Bromoundecane in laboratory settings?
Answer:
Synthesis typically involves radical bromination or nucleophilic substitution of undecanol using hydrobromic acid or PBr₃. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm bromine placement at the second carbon, gas chromatography-mass spectrometry (GC-MS) for purity assessment, and elemental analysis. Optimization of reaction conditions (temperature, solvent polarity, catalyst loading) is critical to minimize side products like 1-Bromoundecane . For reproducibility, document reaction kinetics and use internal standards during GC-MS analysis .
Basic: What safety protocols should be prioritized when handling this compound in experimental workflows?
Answer:
Use chemically resistant gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact. Ensure fume hoods maintain vapor concentrations below OSHA permissible exposure limits (PELs). For respiratory protection, use NIOSH-certified P95 masks during prolonged exposure. Avoid aqueous waste disposal; instead, neutralize with bases (e.g., NaOH) before incineration .
Advanced: How can researchers design mechanistic studies to investigate the reactivity of this compound in cross-coupling reactions?
Answer:
Employ density functional theory (DFT) calculations to model transition states and compare activation energies for SN2 vs. radical pathways. Experimentally, track intermediates using in-situ infrared spectroscopy (IR) or conduct kinetic isotope effect (KIE) studies. Vary solvents (polar aprotic vs. non-polar) and catalysts (Pd vs. Cu) to isolate competing mechanisms .
Advanced: How should contradictory data in published studies on this compound’s stability be systematically addressed?
Answer:
Conduct a meta-analysis of experimental conditions (e.g., temperature, light exposure, impurity profiles) across studies. Replicate experiments under controlled variables and apply statistical tools (ANOVA, regression) to identify confounding factors. Cross-validate findings using accelerated stability testing (e.g., 40°C/75% RH) and high-resolution LC-MS to detect degradation byproducts .
Basic: What analytical techniques are most effective for quantifying this compound in complex mixtures?
Answer:
Reverse-phase HPLC with UV detection (λ = 210 nm) offers high sensitivity. For trace analysis, use GC-MS in selected ion monitoring (SIM) mode targeting m/z 150 (Br isotope pattern). Validate methods via spike-recovery experiments and calibration curves (R² > 0.99) .
Advanced: What strategies optimize the reactivity of this compound in stereoselective alkylation reactions?
Answer:
Screen chiral ligands (e.g., BINAP, Salen) to induce enantioselectivity. Monitor reaction progress via circular dichroism (CD) spectroscopy. Adjust steric bulk in substrates to favor desired stereochemistry. Compare yields and enantiomeric excess (ee) under microwave vs. conventional heating .
Basic: How can researchers ensure the long-term stability of this compound during storage?
Answer:
Store in amber glass under inert gas (N₂/Ar) at -20°C to prevent photodegradation and hydrolysis. Periodically test for bromide ion formation via ion chromatography. Avoid contact with metals (e.g., Fe) that may catalyze decomposition .
Advanced: What computational approaches are suitable for modeling this compound’s interactions in supramolecular systems?
Answer:
Use molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) to study van der Waals interactions in lipid bilayers or micelles. Pair with quantum mechanical/molecular mechanical (QM/MM) hybrid methods to analyze halogen-bonding tendencies .
Advanced: How can decomposition pathways of this compound under oxidative conditions be elucidated?
Answer:
Perform thermogravimetric analysis (TGA) coupled with FTIR to identify volatile decomposition products (e.g., HBr, alkenes). Use electron paramagnetic resonance (EPR) to detect radical intermediates. Compare pathways in aerobic vs. anaerobic environments .
Basic: What in vitro assays are recommended for preliminary toxicity screening of this compound?
Answer:
Use MTT assays on human keratinocyte (HaCaT) cells to assess cytotoxicity. For genotoxicity, conduct Ames tests with Salmonella typhimurium strains (TA98, TA100). Include positive controls (e.g., ethyl methanesulfonate) and statistical validation (p < 0.05) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
